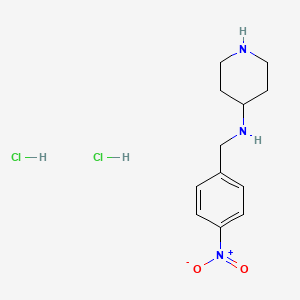

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-[(4-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-3-1-10(2-4-12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZDJXDDCMMAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination Using 4-Nitrobenzaldehyde and Piperidine-4-Amine

Reductive amination is the most widely documented method for synthesizing N-(4-nitrobenzyl)piperidine-4-amine. This one-pot reaction involves condensing 4-nitrobenzaldehyde with piperidine-4-amine to form an imine intermediate, followed by reduction to the secondary amine.

Procedure :

- Imine Formation : 4-Nitrobenzaldehyde (1 equiv) and piperidine-4-amine (1.1 equiv) are stirred in dry ethanol under nitrogen at room temperature for 16 hours.

- Reduction : Sodium borohydride (NaBH₄, 2 equiv) is added at 0°C, and the mixture is stirred until the imine intermediate is fully reduced (monitored via TLC).

- Workup : The crude product is purified via column chromatography (Phenomenex Kinetex C18 column) or recrystallization, yielding N-(4-nitrobenzyl)piperidine-4-amine as a free base.

- Salt Formation : The free base is treated with hydrochloric acid (3M aqueous HCl) in ethanol to precipitate the dihydrochloride salt.

Key Advantages :

Nucleophilic Substitution with 4-Nitrobenzyl Halides

Alternative routes employ 4-nitrobenzyl halides (e.g., chloride or bromide) reacting with piperidine-4-amine. This method avoids the need for reducing agents but requires careful handling of moisture-sensitive intermediates.

Procedure :

- Alkylation : Piperidine-4-amine (1 equiv) is treated with 4-nitrobenzyl chloride (1.05 equiv) in dichloromethane in the presence of triethylamine (1.2 equiv) as a base.

- Purification : The product is extracted, dried, and purified via vacuum distillation or recrystallization.

- Salt Formation : The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution to precipitate the dihydrochloride salt.

Challenges :

Protection-Deprotection Strategies for Sterically Hindered Amines

For substrates prone to side reactions, a protection-deprotection approach is employed:

- Protection : Piperidine-4-amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

- Alkylation : The Boc-protected amine reacts with 4-nitrobenzyl bromide under basic conditions.

- Deprotection : The Boc group is removed with trifluoroacetic acid, followed by HCl treatment to form the dihydrochloride salt.

Optimization Insights :

- Debenzylation at 25–30°C minimizes dihydro impurities (<0.15%).

- Chiral acids (e.g., tartaric acid) enhance enantiomeric purity during salt formation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

- HPLC : Reverse-phase chromatography (Phenomenex Kinetex C18 column) with a gradient of acetonitrile/water (0.1% formic acid) ensures ≥95% purity.

- Melting Point : The dihydrochloride salt melts at 210–215°C (decomposition).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 85–93 | ≥95 | High efficiency, scalable | Requires NaBH₄ handling |

| Nucleophilic Substitution | 70–75 | 90–92 | No reducing agents | Moisture-sensitive reagents |

| Protection-Deprotection | 80–86 | ≥95 | Controls stereochemistry | Multi-step, time-consuming |

Industrial-Scale Considerations

Solvent and Temperature Optimization

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride has been investigated for its potential therapeutic roles, particularly in targeting neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Such interactions are critical for understanding its pharmacodynamics and potential side effects.

Case Study: Neurotransmitter Interaction

Research has indicated that this compound may exhibit binding affinity towards various receptors in the central nervous system. For instance, it has shown promise in modulating serotonin and dopamine pathways, which are essential in treating conditions like depression and anxiety.

Chemical Biology

In chemical biology, this compound is utilized to explore its interactions with biological targets. Studies have employed techniques such as radiolabeled binding assays to characterize these interactions comprehensively. The compound's structural properties allow for modifications that can enhance yield and purity during synthesis, making it a versatile tool in biological research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring can significantly impact potency and selectivity against specific biological targets.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of hydrophobic groups | Increased lipophilicity and potency | |

| Substitution at N-position | Enhanced binding affinity to targets | |

| Alteration of nitro group | Variable effects on receptor interaction |

Potential Anti-Cancer Applications

Recent studies have explored the anticancer properties of this compound. In vivo efficacy tests have shown that administering this compound can significantly inhibit tumor growth in murine models. The mechanism appears to involve apoptosis induction in cancer cells through caspase activation pathways.

Case Study: Tumor Growth Inhibition

In a notable study, the compound was administered at doses of 25 mg/kg, resulting in substantial tumor size reduction compared to untreated controls. This suggests potential applications in developing new cancer therapies.

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| N-(3-Nitrobenzyl)piperidine-4-amine | Moderate | High | Effective in multiple assays |

| N-(4-Methylbenzyl)piperidine-4-amine | Low | Moderate | Less potent than nitro variant |

| N-(2-Nitrophenyl)piperidine-4-amine | High | Moderate | Strong against Gram-positive bacteria |

Mecanismo De Acción

The mechanism of action of N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

Nitro Positional Isomers

- This may impact crystallization behavior and solubility . Safety data indicate its use in research and development, with handling precautions required .

Halogen-Substituted Analogues

- N-(4-Chlorobenzyl)piperidine-4-amine Hydrochloride (CAS: 1158497-67-6): Chlorine substituent introduces moderate electron-withdrawing effects. Molecular weight is lower (estimated ~265 g/mol) compared to the nitro analogue.

- N-(4-Bromobenzyl)piperidine-4-amine Dihydrochloride (CAS: 1233952-38-9): Bromine substituent increases molecular weight (342.10 g/mol) and may enhance lipophilicity. No explicit hazard statements, but bromine’s larger atomic radius could influence binding interactions .

Methoxy-Substituted Analogue

- 1-(4-Methoxybenzyl)piperidin-4-amine Dihydrochloride (CAS: 93499-05-9): Methoxy group is electron-donating, contrasting with nitro’s electron-withdrawing nature.

Modifications on the Piperidine Ring

- High purity (≥99%) and applications in pharmaceuticals highlight its utility in drug development .

- 4-Methylpiperidin-4-amine Dihydrochloride (CAS: 483366-98-9):

Physicochemical and Functional Comparisons

Key Observations :

- Electronic Effects : Nitro groups (para or meta) enhance electrophilicity, while methoxy or methyl groups increase electron density.

- Solubility : Dihydrochloride salts improve aqueous solubility, critical for biological testing .

- Synthetic Utility : 4-Nitrobenzyl derivatives are common intermediates in oxidation reactions (e.g., to nitrobenzaldehydes) .

Actividad Biológica

N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. The presence of the nitro group on the benzyl moiety and the piperidine ring provides unique properties that can influence its interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 308.20 g/mol. The compound features a piperidine ring substituted with a 4-nitrobenzyl group, enhancing its solubility and reactivity in biological systems, which is crucial for pharmacological applications.

The mechanism of action for this compound involves its interaction with various biological targets, particularly neurotransmitter receptors. Preliminary studies indicate that this compound may influence pathways related to mood regulation and cognitive function by modulating receptor activity. The nitro group can also undergo metabolic transformations, leading to reactive intermediates that may interact with proteins involved in enzymatic processes.

Antibacterial and Antifungal Properties

Recent research has demonstrated that derivatives of piperidine compounds exhibit notable antibacterial and antifungal activities. For instance, structural modifications on the piperidine ring have been shown to enhance activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups, such as nitro groups, has been correlated with increased antibacterial efficacy .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| N-(4-Nitrobenzyl)piperidine-4-amine | 3.125 | Staphylococcus aureus |

| Another Piperidine Derivative | 6.25 | Escherichia coli |

| Control (Ciprofloxacin) | 2.0 | Both |

Case Studies

- Study on Antiparasitic Activity : A study involving various piperidine derivatives revealed that compounds structurally similar to N-(4-Nitrobenzyl)piperidine-4-amine showed significant antiparasitic activity against Trypanosoma brucei, suggesting that modifications to the benzyl group can enhance therapeutic potential .

- Inhibition Studies : Interaction studies using radiolabeled binding assays indicated that this compound binds effectively to specific neurotransmitter receptors, which may explain its potential effects on mood and cognition.

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

Table 2: Comparison of Piperidine Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Nitrobenzyl)piperidine-4-amine | Nitro group on benzyl | High antibacterial activity |

| N-Benzylpiperidine-4-amine | Lacks nitro group | Lower reactivity |

| N-(3-Nitrobenzyl)piperidine-4-carboxamide | Carboxamide instead of amine | Different pharmacological profile |

Q & A

Q. What are the standard synthetic routes for N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride?

The synthesis typically involves alkylation of piperidine-4-amine with 4-nitrobenzyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile), followed by dihydrochloride salt formation using HCl. Purification via recrystallization or column chromatography ensures high purity (>95%). Reaction parameters like temperature (40–60°C) and inert atmospheres are critical to minimize side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization employs:

Q. Why is the dihydrochloride salt form preferred in research applications?

The dihydrochloride salt enhances aqueous solubility and stability, facilitating biological assays (e.g., receptor binding studies) and reducing degradation during storage. This is common in piperidine derivatives to improve pharmacokinetic properties .

Advanced Questions

Q. How can synthetic yield be optimized for this compound?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps .

Q. How should researchers address contradictions in reported biological activity data for piperidine derivatives?

- Structural-activity analysis : Compare substitution patterns (e.g., nitro vs. methoxy groups on benzyl) to identify key functional groups influencing activity.

- Computational modeling : Use molecular docking to predict interactions with targets (e.g., neurotransmitter receptors) and validate with radioligand binding assays .

Q. What experimental designs are recommended to study the compound’s interaction with biological targets?

- Radioligand displacement assays : Measure affinity for receptors (e.g., σ-1 or opioid receptors) using tritiated ligands.

- Dose-response curves : Assess potency (IC₅₀/EC₅₀) in cell-based assays (e.g., cAMP modulation).

- Metabolic stability tests : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

Data Analysis and Methodological Considerations

Q. How can researchers resolve discrepancies in solubility data across studies?

- Standardize conditions : Measure solubility in buffered solutions (pH 7.4) at 25°C.

- Salt form verification : Ensure the compound is in dihydrochloride form (not freebase), as salt forms drastically alter solubility .

Q. What analytical approaches distinguish N-(4-Nitrobenzyl)piperidine-4-amine from structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.